molecular formula C18H22N8O B12242908 2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine

2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine

Cat. No.: B12242908
M. Wt: 366.4 g/mol
InChI Key: PQMHILJKYUFGGI-UHFFFAOYSA-N
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Description

2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine is a complex heterocyclic compound It features a unique structure that combines multiple fused rings, including triazolo, pyrimidine, and pyrrolo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine involves several steps:

    Formation of the Triazolo[1,5-a]pyrimidine Core: This can be achieved through the reaction of enaminonitriles with benzohydrazides under microwave irradiation.

    Cyclization to Form the Pyrrolo Ring: The intermediate product undergoes further cyclization to form the octahydropyrrolo[3,4-c]pyrrol ring system.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and ensuring eco-friendly practices by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-methoxypyrimidine is unique due to its combination of multiple fused rings and the presence of a methoxy group. This unique structure imparts distinct electronic and biological properties, making it a valuable compound for various scientific applications .

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

7-[5-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H22N8O/c1-11-12(2)22-18-20-10-21-26(18)16(11)24-6-13-8-25(9-14(13)7-24)17-19-5-4-15(23-17)27-3/h4-5,10,13-14H,6-9H2,1-3H3

InChI Key

PQMHILJKYUFGGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CC4CN(CC4C3)C5=NC=CC(=N5)OC

Origin of Product

United States

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